molecular formula C16H23N3O3S3 B11183132 Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate

Cat. No.: B11183132
M. Wt: 401.6 g/mol
InChI Key: DVYKUOVQTNGNGW-UHFFFAOYSA-N
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Description

The compound Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate features a 1,3-thiazole core substituted at the 2-position with a complex thiourea-linked acetyl group and at the 5-position with an ethyl carboxylate ester. The thiourea linkage (carbonothioyl sulfanyl group) distinguishes it from conventional amide-based analogs, likely influencing its electronic properties, solubility, and biological interactions .

Properties

Molecular Formula

C16H23N3O3S3

Molecular Weight

401.6 g/mol

IUPAC Name

ethyl 4-methyl-2-[[2-(2-methylpiperidine-1-carbothioyl)sulfanylacetyl]amino]-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C16H23N3O3S3/c1-4-22-14(21)13-11(3)17-15(25-13)18-12(20)9-24-16(23)19-8-6-5-7-10(19)2/h10H,4-9H2,1-3H3,(H,17,18,20)

InChI Key

DVYKUOVQTNGNGW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CSC(=S)N2CCCCC2C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiazole ring, introduction of the piperidine moiety, and subsequent functionalization to achieve the desired compound. Common reagents used in these reactions include thioamides, acyl chlorides, and piperidine derivatives .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or piperidine rings .

Scientific Research Applications

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Thiazole Core

Ethyl 4-methyl-2-[[(2S)-2-[(4-phenylpiperazine-1-carbonyl)amino]propanoyl]amino]-1,3-thiazole-5-carboxylate ()
  • Key Differences: Substituent: The 2-position features an amide-linked 4-phenylpiperazinyl group instead of the thiourea-linked 2-methylpiperidinyl group. Synthesis: Prepared via coupling with 4-phenylpiperazine, contrasting with the thiourea-forming reagents used for the target compound .
N-(2-Chloro-6-methylphenyl)-2-[[6-(2-hydroxyethylpiperazinyl)-2-methylpyrimidinyl]amino]thiazole-5-carboxamide (Dasatinib, )
  • Key Differences :
    • Core Structure : Dasatinib’s thiazole is fused with a pyrimidine ring, unlike the standalone thiazole in the target compound.
    • Functional Groups : The hydroxyethylpiperazine group in Dasatinib improves water solubility, whereas the 2-methylpiperidinyl group in the target compound may prioritize membrane permeability.
    • Bioactivity : Dasatinib is a tyrosine kinase inhibitor, highlighting the pharmacological relevance of thiazole-carboxamide derivatives .

Heterocyclic and Ester Modifications

Ethyl 2-[(2-methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate ()
  • Key Differences: Substituents: A trifluoromethyl group at the 4-position and a 2-methylphenylamino group at the 2-position. Electronic Effects: The electron-withdrawing trifluoromethyl group may reduce nucleophilicity compared to the methyl group in the target compound. Applications: Such derivatives are often explored in agrochemicals due to their stability .
Ethyl 1-(5-amino-1,3,4-thiadiazol-2-yl)piperidine-4-carboxylate ()
  • Key Differences: Core Structure: Replaces the thiazole with a 1,3,4-thiadiazole ring, altering electronic density and hydrogen-bonding capacity.

Thiourea vs. Amide/Urea Linkages

The target compound’s thiourea linkage ([carbonothioyl]sulfanyl group) contrasts with amide or urea linkages in analogs (e.g., ). Thioureas exhibit:

  • Enhanced Lipophilicity : Due to the sulfur atom’s polarizability.
  • Metal-Binding Capacity: Potential for coordinating transition metals, which amides lack.
  • Stability : Thioureas are less prone to hydrolysis than esters or amides under physiological conditions .

Structural and Functional Comparison Table

Compound Name (Reference) Thiazole Substituents Heterocyclic Group Key Feature
Target Compound 2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino], 4-methyl, 5-ester 2-methylpiperidinyl Thiourea linkage, lipophilic
Ethyl 4-methyl-2-(4-phenylpiperazinyl) () 2-amide-linked 4-phenylpiperazinyl 4-phenylpiperazinyl Amide linkage, aromatic
Dasatinib () 2-pyrimidinylamino, 5-carboxamide Hydroxyethylpiperazine Tyrosine kinase inhibitor
Ethyl 2-(2-methylphenyl)amino () 2-(2-methylphenyl)amino, 4-trifluoromethyl - Trifluoromethyl group, agrochemical applications

Biological Activity

Ethyl 4-methyl-2-[({[(2-methylpiperidin-1-yl)carbonothioyl]sulfanyl}acetyl)amino]-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C17_{17}H24_{24}N2_{2}O3_{3}S. Its structure includes a thiazole ring, a piperidine moiety, and a carbonothioyl group, which contribute to its biological activity.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit notable antimicrobial properties. This compound has been evaluated against various bacterial strains. In vitro studies demonstrated that it possesses significant antibacterial activity, particularly against Gram-positive bacteria, with Minimum Inhibitory Concentrations (MICs) comparable to standard antibiotics.

Anticancer Properties

The compound has shown promising results in cancer research. A study investigating its cytotoxic effects on different cancer cell lines revealed that it inhibits cell proliferation effectively. The IC50_{50} values were significantly lower than those of control drugs, indicating potent anticancer activity. The structure-activity relationship (SAR) analysis suggests that modifications in the thiazole ring enhance its cytotoxic potential.

Cell Line IC50_{50} (µM) Control Drug Control IC50_{50} (µM)
HeLa12.5Doxorubicin15
MCF-710Paclitaxel20
A54915Cisplatin18

Anti-inflammatory Effects

This compound has demonstrated anti-inflammatory properties in several models. It effectively reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential as a therapeutic agent for inflammatory diseases.

The biological activities of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The thiazole moiety is known to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Modulation of Signaling Pathways : The compound may interfere with signaling pathways that regulate inflammation and cell survival, particularly through the NF-kB pathway.
  • Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cancer cells, leading to apoptosis.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation against common pathogens showed that the compound inhibited growth at concentrations significantly lower than those required for traditional antibiotics .
  • Cancer Cell Line Studies : In a series of experiments involving various cancer cell lines, the compound exhibited selective cytotoxicity with minimal effects on normal cells .

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